Fmoc-beta-cyclobutyl-D-ala-OH

描述

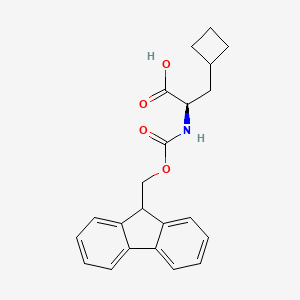

Fmoc-beta-cyclobutyl-D-ala-OH: is a derivative of alanine, an amino acid, where the side chain is modified to include a cyclobutyl group. The compound is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-cyclobutyl-D-ala-OH typically involves the protection of the amino group of beta-cyclobutyl-D-alanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide.

Major Products Formed:

Deprotected Amino Acid: After Fmoc removal, the free amino group of beta-cyclobutyl-D-alanine is available for further reactions.

Peptide Chains: Through coupling reactions, Fmoc-beta-cyclobutyl-D-ala-OH can be incorporated into longer peptide chains.

科学研究应用

Peptide Synthesis

Overview : Fmoc-beta-cyclobutyl-D-ala-OH serves as a crucial building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). This method allows for the efficient construction of complex peptides with high purity.

Case Study : In a study focused on synthesizing neuropeptide analogs, researchers utilized this compound to incorporate beta-cyclobutyl-D-alanine into peptide sequences. The resulting peptides exhibited enhanced stability and bioactivity compared to their natural counterparts, demonstrating the compound's efficacy in creating functional peptides for therapeutic applications .

Drug Development

Overview : The compound is instrumental in the development of novel pharmaceuticals, particularly peptide-based drugs. Its ability to target specific biological pathways enhances therapeutic efficacy.

Case Study : A recent investigation into peptide inhibitors for cancer treatment highlighted the use of this compound in designing inhibitors that bind to MDM2, a protein involved in tumor suppression. The synthesized peptides showed nanomolar affinity for MDM2, indicating the potential of this compound in developing targeted cancer therapies .

Bioconjugation

Overview : this compound is valuable for bioconjugation processes, allowing it to be linked with other biomolecules such as proteins or antibodies. This capability is essential for creating targeted drug delivery systems.

Case Study : In a study on targeted delivery systems for autoimmune diseases, researchers conjugated this compound with monoclonal antibodies. The resulting bioconjugates demonstrated improved specificity and reduced off-target effects, showcasing the compound's role in enhancing therapeutic precision .

Research in Neuroscience

Overview : The compound plays a significant role in neuroscience research by facilitating the synthesis of neuropeptide analogs. These analogs are crucial for studying neurological disorders and developing potential treatments.

Case Study : Research focused on neuropeptide Y (NPY) utilized this compound to create stable analogs that interact with NPY receptors. These analogs were shown to modulate physiological responses related to stress and appetite regulation, providing insights into their therapeutic potential for anxiety and obesity disorders .

Material Science

Overview : this compound is explored in material science for its unique properties that can be harnessed to create responsive systems.

Case Study : In developing smart materials, researchers incorporated this compound into polymer matrices to create stimuli-responsive materials that change properties upon exposure to specific triggers (e.g., pH changes). These materials hold promise for applications in drug delivery and biosensing technologies .

Summary Table of Applications

作用机制

The primary mechanism of action of Fmoc-beta-cyclobutyl-D-ala-OH involves its incorporation into peptides, where it can influence the peptide’s structure and function. The cyclobutyl group can introduce conformational constraints, affecting the peptide’s binding affinity and specificity to its molecular targets . The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at the desired sites .

相似化合物的比较

Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-alanine: A simpler derivative without the cyclobutyl group.

Uniqueness:

生物活性

Fmoc-beta-cyclobutyl-D-ala-OH is a protected amino acid derivative utilized primarily in peptide synthesis. Its unique structure, characterized by the cyclobutyl side chain and the Fmoc (9-fluorenylmethoxycarbonyl) protective group, enhances its stability and specificity in biochemical applications. This article delves into the biological activity of this compound, focusing on its role in peptide synthesis, cellular effects, and potential therapeutic applications.

- Molecular Formula: CHN O

- Molecular Weight: 365.42 g/mol

- CAS Number: 478183-63-0

Applications in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of D-alanine, preventing unwanted reactions during peptide elongation. This protection is crucial for synthesizing peptides that can modulate biological activity.

- Fmoc Removal: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

- Peptide Coupling: Coupling reactions often involve reagents like HBTU or DIC, facilitating the formation of peptide bonds.

- Formation of Peptide Chains: After deprotection, the free amino group allows for further reactions, leading to the assembly of complex peptide structures.

Cellular Effects

Peptides synthesized with this compound can influence various cellular processes:

- Modulation of Cell Signaling: These peptides can act as inhibitors or activators of specific enzymes, impacting pathways related to cell growth and metabolism.

- Gene Expression Regulation: The incorporation of this compound into peptides may alter gene expression profiles by affecting transcription factors or signaling cascades.

Research Findings and Case Studies

Recent studies have illustrated the biological activity profiles of compounds similar to this compound:

- Proteomics Studies: The compound has been utilized to explore protein interactions, revealing insights into molecular mechanisms underlying various diseases .

- Drug Development: Research indicates that peptides containing this compound exhibit potential as enzyme inhibitors or receptor modulators, making them candidates for therapeutic applications .

- Affinity Selection Techniques: Studies employing affinity selection have demonstrated that peptides derived from this compound can bind effectively to target proteins, enhancing their therapeutic potential .

Comparison with Similar Compounds

The following table compares this compound with other Fmoc-protected amino acids:

| Compound | Unique Features | Applications |

|---|---|---|

| This compound | Cyclobutyl side chain enhances stability | Peptide synthesis, drug development |

| Fmoc-D-alanine | Simpler structure without cyclobutyl | General peptide synthesis |

| Fmoc-beta-alanine | Similar protective group but different side chain | Limited applications in specific peptide constructs |

Safety and Handling

When handling this compound, it is essential to observe safety precautions:

- Avoid dust formation and inhalation.

- Prevent skin and eye contact.

- Use appropriate personal protective equipment (PPE).

Future Directions

Research on this compound is expected to expand into areas such as:

- Targeted Drug Delivery Systems: Utilizing bioconjugation techniques for selective delivery.

- Protein Engineering: Modifying protein structures to explore new functionalities.

- Analytical Chemistry: Developing methods for characterizing synthesized peptides.

属性

IUPAC Name |

(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRBUNCWCPLNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146772 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-63-0 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cyclobutylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。